molecular formula C18H15ClN2O3 B2697130 2-[(4-chlorophenyl)imino]-8-ethoxy-2H-chromene-3-carboxamide CAS No. 328555-85-7

2-[(4-chlorophenyl)imino]-8-ethoxy-2H-chromene-3-carboxamide

Cat. No. B2697130
CAS RN: 328555-85-7
M. Wt: 342.78
InChI Key: MABPPMZQOAESKQ-UZYVYHOESA-N
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Description

The compound “2-[(4-chlorophenyl)imino]-8-ethoxy-2H-chromene-3-carboxamide” is a complex organic molecule that contains several functional groups. It has a chromene backbone, which is a common structure in many natural products and pharmaceuticals . The molecule also contains an imino group attached to a chlorophenyl group, an ethoxy group, and a carboxamide group .


Molecular Structure Analysis

The molecular structure of this compound is likely to be planar due to the conjugated system of double bonds in the chromene ring and the imino group. The presence of the chlorophenyl, ethoxy, and carboxamide groups will contribute to the overall polarity of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The imino group could be involved in condensation reactions, while the carboxamide group could participate in hydrolysis and condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of the polar carboxamide group and the nonpolar chromene ring could impact its solubility in different solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many chromene derivatives have been found to possess biological activities, such as antiviral, anti-inflammatory, and anticancer properties .

Future Directions

Future research on this compound could involve exploring its potential biological activities, optimizing its synthesis process, and investigating its mechanism of action .

properties

IUPAC Name

2-(4-chlorophenyl)imino-8-ethoxychromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O3/c1-2-23-15-5-3-4-11-10-14(17(20)22)18(24-16(11)15)21-13-8-6-12(19)7-9-13/h3-10H,2H2,1H3,(H2,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MABPPMZQOAESKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=NC3=CC=C(C=C3)Cl)C(=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-2-[(4-chlorophenyl)imino]-8-ethoxy-2H-chromene-3-carboxamide

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